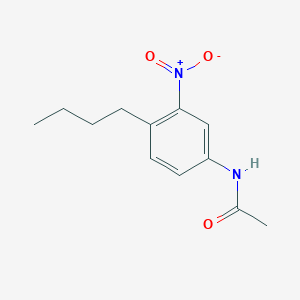
N-(4-Butyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butyl-3-nitrophenyl)acetamide: is an organic compound characterized by the presence of a butyl group, a nitro group, and an acetamide moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to avoid excessive exothermic reactions . The butylation can be achieved through various methods, including the use of butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of N-(4-Butyl-3-nitrophenyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Butyl-3-nitrophenyl)acetamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Oxidation: The butyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products:
Reduction: N-(4-Butyl-3-aminophenyl)acetamide.
Substitution: Various substituted acetamides.
Oxidation: Carboxylic acids, aldehydes.
Applications De Recherche Scientifique
Chemistry: N-(4-Butyl-3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and butyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in various medical conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-Butyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
N-(4-Nitrophenyl)acetamide: Lacks the butyl group, making it less lipophilic.
N-(3-Nitrophenyl)acetamide: The nitro group is positioned differently, affecting its reactivity and biological activity.
N-(4-Methoxy-3-nitrophenyl)acetamide: Contains a methoxy group instead of a butyl group, altering its chemical properties.
Uniqueness: N-(4-Butyl-3-nitrophenyl)acetamide is unique due to the presence of both a butyl and a nitro group, which confer distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the nitro group provides a site for reduction and further chemical modification.
Propriétés
Numéro CAS |
61644-33-5 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-(4-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-5-10-6-7-11(13-9(2)15)8-12(10)14(16)17/h6-8H,3-5H2,1-2H3,(H,13,15) |
Clé InChI |
JWLDNOCBCXDMRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



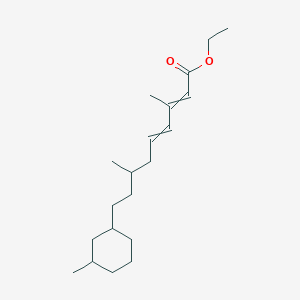
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
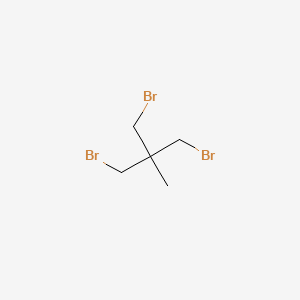
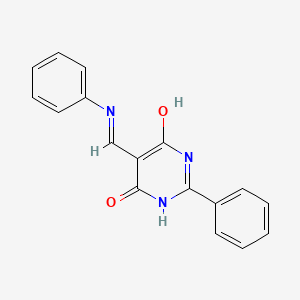

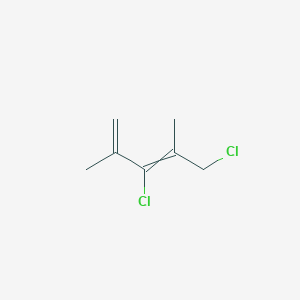
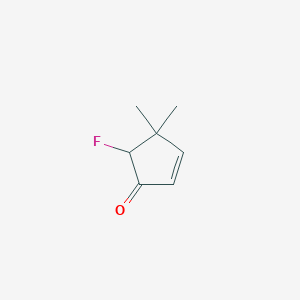
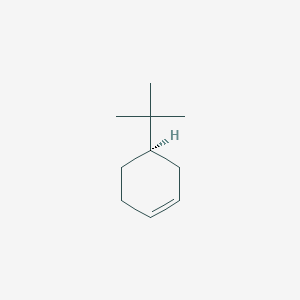
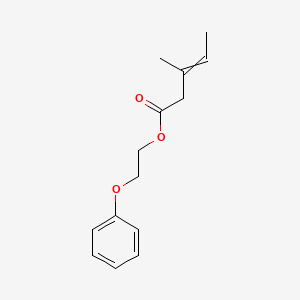
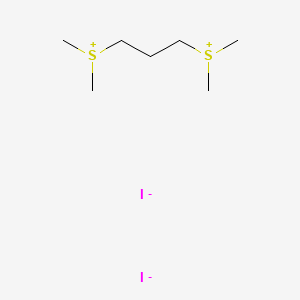
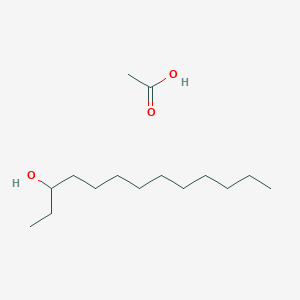
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)

